Product packaging for BMS-587101(Cat. No.:CAS No. 509083-77-6)

BMS-587101

Cat. No.: B1667226
CAS No.: 509083-77-6
M. Wt: 555.4 g/mol
InChI Key: NXNKJLOEGWSJGI-BKMJKUGQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Leukocyte Integrins in Immunological Processes

Leukocyte integrins are a family of heterodimeric transmembrane receptors expressed on the surface of white blood cells. They are composed of an α and a β subunit and play a crucial role in cell-cell and cell-extracellular matrix interactions. A key member of this family is the β2 integrin LFA-1 (αLβ2), which is exclusively expressed on leukocytes.

The primary function of LFA-1 is to mediate the adhesion of leukocytes to other cells, such as endothelial cells and antigen-presenting cells (APCs). This interaction is facilitated by the binding of LFA-1 to its ligands, the Intercellular Adhesion Molecules (ICAMs), primarily ICAM-1. This binding is a critical step in a multi-stage process that allows leukocytes to exit the bloodstream and migrate to sites of inflammation, a process known as leukocyte extravasation. Furthermore, the LFA-1/ICAM-1 interaction is essential for the formation of the immunological synapse, a specialized junction between a T cell and an APC that is necessary for T cell activation and the subsequent adaptive immune response.

Overview of BMS-587101 as a Small Molecule Antagonist of αLβ2 Integrin (LFA-1)

This compound is a small molecule compound identified as a potent and orally bioavailable antagonist of LFA-1. medchemexpress.combiopharmadive.com It functions by directly inhibiting the interaction between LFA-1 and its ligand, ICAM-1. fiercebiotech.com This blockade of the LFA-1/ICAM-1 pathway interferes with key inflammatory processes. Preclinical studies have demonstrated that this compound can inhibit LFA-1-mediated functions, including the adhesion of T cells to endothelial cells, T cell proliferation, and the production of pro-inflammatory Th1 cytokines. biopharmadive.com

The inhibitory activity of this compound has been quantified in various in vitro assays. For instance, it has shown a half-maximal inhibitory concentration (IC50) of 20 nM for the inhibition of LFA-1-mediated T-cell proliferation in the presence of human umbilical vein endothelial cells (HUVEC). medchemexpress.comclinicaltrials.gov In studies involving mouse splenocytes and an ICAM-1 expressing cell line, the IC50 was determined to be 150 nM. medchemexpress.comclinicaltrials.gov These findings underscore the potency of this compound in disrupting LFA-1-dependent cellular interactions.

Historical Research Trajectory of this compound Development

The development of this compound emerged from the growing understanding of the central role of LFA-1 in inflammatory and autoimmune diseases. The validation of LFA-1 as a therapeutic target was significantly advanced by the clinical success of the humanized anti-LFA-1 antibody, efalizumab, in treating psoriasis. This provided a strong rationale for the development of orally available small molecule inhibitors of LFA-1.

The discovery of this compound was the result of structure-activity relationship (SAR) studies on a series of spirocyclic pyrrolidine-based LFA-1 antagonists. These efforts led to the identification of this compound as a clinical candidate with promising in vivo efficacy in animal models of inflammation. nih.gov

Subsequent preclinical research demonstrated the therapeutic potential of this compound in models of autoimmune arthritis. Oral administration of the compound in both antibody-induced and collagen-induced arthritis models in mice resulted in a significant reduction in clinical scores, with efficacy comparable or superior to an anti-mouse LFA-1 antibody. biopharmadive.com Histological analysis of joints from these studies revealed that this compound treatment led to a marked protection against inflammation and bone destruction. biopharmadive.com

Based on its promising preclinical profile, this compound, sponsored by Bristol-Myers Squibb, entered into clinical development. A Phase II clinical trial (NCT00162253) was initiated in April 2005 to evaluate the compound in patients with moderate to severe psoriasis. medchemexpress.com However, this trial was ultimately terminated. The specific reasons for the termination have not been publicly disclosed in the available documentation. The development trajectory of this compound highlights the challenges inherent in translating promising preclinical findings into clinically successful therapies.

Interactive Data Tables

In Vitro Potency of this compound

AssayCell TypeIC50
LFA-1-mediated T-cell proliferationHuman HUVEC cells20 nM
LFA-1-mediated adhesion and proliferationMouse splenocytes and bEND cells150 nM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20Cl2N4O4S B1667226 BMS-587101 CAS No. 509083-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNKJLOEGWSJGI-BKMJKUGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509083-77-6
Record name BMS-587101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0509083776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-587101
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7E4UQL93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Bms 587101

Elucidation of Leukocyte Function-Associated Antigen-1 (LFA-1) as the Primary Therapeutic Target for BMS-587101

Leukocyte Function-Associated Antigen-1 (LFA-1), also known as the integrin αLβ2 (or CD11a/CD18), is a key adhesion receptor expressed on the surface of all leukocytes. thermofisher.commdpi.com It plays a central role in the immune response by mediating the trafficking of leukocytes from the bloodstream into tissues, as well as facilitating cell-to-cell interactions required for T-cell activation and the formation of the immunological synapse. tandfonline.comnih.gov LFA-1's primary ligands are the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1, which is expressed on various cells, including vascular endothelium and antigen-presenting cells. rxlist.com In inflammatory conditions, the expression of LFA-1 and its ligands is often upregulated, making the LFA-1:ICAM interaction a critical checkpoint in the inflammatory cascade. nih.gov The targeted disruption of this interaction is a well-established therapeutic strategy, and this compound was developed as a potent antagonist to specifically inhibit LFA-1 function. medchemexpress.comnih.gov

This compound exerts its function by directly antagonizing the LFA-1 receptor. Research indicates that small-molecule antagonists of LFA-1, a class to which this compound belongs, bind to the αL subunit of the integrin. nih.gov Specifically, the binding site for these antagonists often overlaps with the binding site for ICAM-1, located within the inserted domain (I-domain) of the αL subunit. tandfonline.comnih.gov This region contains a critical motif known as the Metal Ion-Dependent Adhesion Site (MIDAS), which is directly involved in the interaction with ICAM-1. tandfonline.com By binding to this region, this compound competitively inhibits the binding of ICAM-1 to LFA-1. nih.gov

The potency of this compound has been quantified in various in vitro assays. It demonstrates significant cross-reactivity, inhibiting both human and murine LFA-1, which has enabled its evaluation in preclinical rodent models. nih.gov However, it is considerably more selective for the human receptor. opnme.com In a human T-cell proliferation assay using human umbilical vein endothelial cells (HUVEC), this compound exhibited a half-maximal inhibitory concentration (IC50) of 20 nM. medchemexpress.com Its activity against murine LFA-1 was demonstrated with an IC50 of 150 nM in an assay using mouse splenocytes and an ICAM-1 expressing cell line. medchemexpress.com

Table 1: In Vitro Potency of this compound
Target SpeciesCell/Assay TypeIC50 ValueReference
HumanLFA-1-mediated T-cell proliferation (HUVEC)20 nM medchemexpress.com
MouseLFA-1-mediated adhesion (splenocytes/bEND cells)150 nM medchemexpress.com

This compound is one of several therapeutic agents developed to modulate the LFA-1 pathway. These agents can be broadly categorized as small molecules or monoclonal antibodies, each with distinct characteristics.

This compound is a synthetic, orally bioavailable small molecule. nih.gov Its small size allows it to target specific domains on the LFA-1 protein to allosterically inhibit its function.

Lifitegrast is another small-molecule LFA-1 antagonist. medchemexpress.comdrugbank.com It is formulated as an ophthalmic solution for topical administration to treat dry eye disease by blocking the LFA-1/ICAM-1 interaction on the ocular surface. rxlist.comnih.gov

Efalizumab is a recombinant humanized monoclonal antibody that targets the CD11a subunit of LFA-1. nih.govskintherapyletter.com As a large protein biologic, it required subcutaneous injection. skintherapyletter.com Efalizumab functions by sterically hindering the interaction between LFA-1 and ICAM-1, thereby inhibiting T-cell activation and trafficking. patsnap.comdrugbank.com

The primary distinction lies in their molecular nature and route of administration. Small molecules like this compound and Lifitegrast offer the potential for different delivery routes (oral vs. topical) compared to injectable antibodies like Efalizumab. nih.govnih.govskintherapyletter.com Furthermore, small molecules can be designed to act as allosteric inhibitors that stabilize an inactive conformation of the receptor, a mechanism distinct from the direct steric blockade often associated with large antibodies. nih.govnih.gov

Table 2: Comparative Profile of LFA-1 Modulators
CompoundTypePrimary TargetMechanism of ActionAdministration Route
This compoundSmall MoleculeLFA-1 (αLβ2 Integrin)Antagonist; blocks LFA-1/ICAM-1 interactionOral
LifitegrastSmall MoleculeLFA-1 (αLβ2 Integrin)Antagonist; blocks LFA-1/ICAM-1 interactionTopical (Ophthalmic)
EfalizumabMonoclonal AntibodyCD11a (αL subunit of LFA-1)Antagonist; blocks LFA-1/ICAM-1 interactionSubcutaneous Injection

Investigation of this compound's Mechanism of Action at the Molecular Level

The inhibitory capacity of this compound is rooted in its ability to interfere with the molecular machinery of LFA-1 activation and ligand binding.

The fundamental mechanism of action for this compound is the disruption of the bond between LFA-1 and its primary ligand, ICAM-1. nih.gov This interaction is a cornerstone of leukocyte adhesion to the vascular endothelium, a prerequisite for migration into tissues, and for the stable cell-cell contact needed for T-cell co-stimulation by antigen-presenting cells. nih.govtandfonline.com By preventing this binding, this compound effectively inhibits the adhesion of T-cells to endothelial cells. nih.gov This blockade of a critical protein-protein interaction prevents the downstream signaling and cellular responses that drive inflammation. tandfonline.comrxlist.com

Integrins like LFA-1 exist in multiple conformational states that correspond to different ligand-binding affinities. In its resting state, LFA-1 adopts a bent, low-affinity conformation where the ligand-binding site is partially concealed. nih.govresearchgate.net Upon cellular activation through "inside-out" signaling, the integrin undergoes a dramatic structural rearrangement to an extended, high-affinity conformation, which is competent for robust binding to ICAMs. researchgate.netnih.govresearchgate.net

Small-molecule antagonists, including those in the class of this compound, are thought to function as allosteric inhibitors. nih.govnih.gov Rather than simply occluding the binding site, they bind to a site on the LFA-1 I-domain and stabilize the receptor in its inactive, low-affinity conformation. nih.govnih.gov This prevents the conformational shift required for high-affinity binding to ICAM-1. Evidence from related small-molecule LFA-1 inhibitors shows they can block the appearance of activation-dependent epitopes on LFA-1, confirming their ability to prevent the transition to the high-affinity state. nih.gov This allosteric mechanism effectively locks the receptor in an "off" state, providing a powerful means of inhibiting its function.

Cellular Immunomodulatory Effects of this compound on Leukocytes

By blocking LFA-1 function, this compound induces several downstream immunomodulatory effects on various leukocyte populations. The compound is a moderately potent inhibitor of LFA-1-mediated T-cell proliferation, a process that relies on stable LFA-1/ICAM-1 interactions for full T-cell activation. medchemexpress.comnih.gov In addition to its effects on T-cells, this compound has been shown to inhibit the accumulation of eosinophils in vivo. medchemexpress.com

Furthermore, this compound significantly inhibits the production of pro-inflammatory cytokines associated with T-helper 1 (Th1) cells. nih.gov Th1 cells are key drivers of cell-mediated inflammation, and their cytokine products are implicated in numerous autoimmune and inflammatory diseases. By suppressing both T-cell proliferation and their effector cytokine production, this compound demonstrates a broad capacity to modulate the cellular components of the adaptive immune response. These effects all stem from its primary action of preventing LFA-1 from binding its ligands, thereby disrupting leukocyte adhesion, migration, and activation. nih.govrxlist.com

Inhibition of T-Cell Adhesion to Endothelial Cells by this compound

The adhesion of T-lymphocytes to endothelial cells is a foundational event in the migration of these immune cells from the bloodstream into tissues, particularly at sites of inflammation. nih.govnih.gov This process is heavily mediated by the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of T-cells, and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells. nih.govnih.gov The LFA-1/ICAM-1 binding is crucial for the firm attachment of T-cells, a prerequisite for their subsequent transmigration across the endothelial barrier. nih.govmdpi.com

This compound functions as a potent antagonist of LFA-1, directly interfering with this critical cell-adhesion mechanism. medchemexpress.comnih.gov By binding to LFA-1, this compound allosterically inhibits the conformational changes in LFA-1 that are necessary for high-affinity binding to ICAM-1. This disruption of the LFA-1:ICAM interaction has been shown to effectively inhibit the adhesion of T-cells to endothelial cells in vitro. nih.gov This targeted disruption of leukocyte trafficking is a key component of the compound's anti-inflammatory profile. nih.gov

Table 1: Key Molecules in T-Cell-Endothelial Cell Adhesion Disrupted by this compound
MoleculeCellular LocationFunction in AdhesionEffect of this compound
LFA-1 (αLβ2 Integrin)T-Cell SurfaceAdhesion receptor for ICAM-1. nih.govDirectly antagonized, inhibiting binding. nih.gov
ICAM-1 (CD54)Endothelial Cell SurfaceLigand for LFA-1, mediates T-cell attachment. nih.govmdpi.comBinding by LFA-1 is blocked. nih.gov

Modulation of T-Cell Proliferation and Activation Pathways by this compound

Beyond its effects on cell adhesion, the LFA-1/ICAM-1 interaction also serves as a co-stimulatory signal for the full activation and subsequent proliferation of T-cells. nih.govresearchgate.net T-cell activation is a complex process that requires at least two signals: the first is provided by the T-cell receptor (TCR) recognizing a specific antigen, and the second is a co-stimulatory signal, often provided by molecules like LFA-1 binding to their ligands. researchgate.netnih.gov

This compound, by blocking the LFA-1/ICAM-1 pathway, effectively dampens this co-stimulatory signal, leading to the modulation of T-cell activation and a reduction in their proliferation. nih.gov Research has demonstrated that this compound is a moderately potent inhibitor of LFA-1-mediated T-cell proliferation. medchemexpress.com The compound's ability to interfere with this activation pathway underscores its role in regulating adaptive immune responses. nih.gov

Table 2: In Vitro Inhibitory Activity of this compound on LFA-1-Mediated Proliferation
Cell SystemParameterValueReference
Human HUVEC CellsIC₅₀ (T-Cell Proliferation)20 nM medchemexpress.com
Mouse Splenocytes / bEND Cell LineIC₅₀ (Inhibitory Activity)150 nM medchemexpress.com

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological process.

Suppressive Effects of this compound on Th1 Cytokine Production

T-helper 1 (Th1) cells are a subset of T-cells that orchestrate immune responses primarily against intracellular pathogens and are involved in many autoimmune and inflammatory conditions. They are characterized by the production of a specific profile of cytokines, most notably Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The production of these pro-inflammatory cytokines is closely linked to the activation status of the T-cell.

Table 3: Th1 Cytokines Suppressed by this compound
CytokinePrimary Function in Th1 ResponseEffect of this compound
Interferon-gamma (IFN-γ)Signature cytokine of Th1 cells; potent macrophage activator. nih.govProduction is inhibited. nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Pro-inflammatory cytokine involved in systemic inflammation. nih.govProduction is inhibited. nih.gov

Preclinical Efficacy Studies of Bms 587101 in Disease Models

In Vitro Methodologies for Functional Characterization of BMS-587101

In vitro assays have confirmed that this compound effectively inhibits key functions of T-cells that are dependent on LFA-1. nih.gov

Assessment of LFA-1-Mediated Adhesion using Human Umbilical Vein Endothelial Cells (HUVEC)

The adhesion of T-cells to the vascular endothelium is a crucial step for their migration into inflamed tissues. This process is largely mediated by the interaction between LFA-1 on T-cells and the Intercellular Adhesion Molecule 1 (ICAM-1) expressed on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC). nih.govnih.gov Assays designed to measure this interaction are fundamental for evaluating LFA-1 antagonists. In these functional assays, this compound demonstrated potent inhibition of LFA-1-mediated T-cell adhesion to ICAM-1-expressing HUVEC. nih.govmedchemexpress.com

Research findings indicate that this compound is a potent inhibitor of this interaction, with a reported half-maximal inhibitory concentration (IC50) as detailed in the table below. medchemexpress.com

AssayCell TypeEndpointIC50
Inhibition of LFA-1-mediated adhesion by fluorescence assayHUVECT-cell Adhesion280 nM
Inhibition of LFA-1-mediated T-cell proliferation in HUVEC cellsHUVECT-cell Proliferation20 nM

Evaluation of Antigen-Dependent T-Cell Proliferation in Mixed Lymphocyte Reaction (MLR) Assays

The Mixed Lymphocyte Reaction (MLR) assay is a standard in vitro method used to assess T-cell alloreactivity and proliferation in response to foreign antigens. tmescientific.com In a one-way MLR, responder T-cells are co-cultured with inactivated (typically irradiated) stimulator cells from a genetically different donor. sartorius.com The responder T-cells recognize the foreign Major Histocompatibility Complex (MHC) molecules on the stimulator cells and undergo activation and proliferation. tmescientific.com This assay mimics the T-cell activation that occurs during an immune response. sartorius.com

This compound has been shown to be a moderately potent inhibitor of LFA-1-mediated T-cell proliferation in human MLR assays. medchemexpress.com The compound's ability to interfere with this process underscores its potential to modulate immune responses. nih.gov

Analysis of Cytokine Production in Staphylococcal Enterotoxin B (SEB)-Stimulated T-Cells

Staphylococcal Enterotoxin B (SEB) is a superantigen capable of causing widespread, polyclonal T-cell activation by cross-linking the T-cell receptor (TCR) and MHC class II molecules. researchgate.netnih.gov This massive activation leads to a "cytokine storm," characterized by the large-scale release of pro-inflammatory cytokines, including Th1-type cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). researchgate.netfrontiersin.org Assays using SEB stimulation are therefore a valuable tool to evaluate a compound's ability to suppress excessive cytokine release.

In vitro studies have demonstrated that this compound effectively inhibits the production of Th1 cytokines by T-cells. nih.gov This finding suggests that beyond preventing cell adhesion and proliferation, this compound can also dampen the subsequent inflammatory signaling cascade driven by these key cytokines.

In Vivo Efficacy of this compound in Murine Models of Immunoinflammatory Diseases

Building on its in vitro potency and cross-reactivity in rodents, this compound was evaluated in murine models of arthritis to determine its in vivo therapeutic impact. nih.gov

Therapeutic Impact of this compound in Arthritis Models

Rodent models of immune-mediated arthritis are standard for assessing the efficacy of new anti-arthritic drugs. nih.gov this compound has demonstrated significant efficacy in reducing inflammation and joint destruction in murine models of arthritis. nih.gov

The antibody-induced arthritis (AIA) model, also known as collagen antibody-induced arthritis (CAIA), is a widely used model for studying the effector phase of rheumatoid arthritis. nih.gov The model is initiated by administering monoclonal antibodies against type II collagen, which leads to the formation of immune complexes in the joints, activating complement and FcγR pathways and triggering a rapid onset of inflammation characterized by neutrophil and macrophage infiltration. nih.gov This model is particularly useful because it bypasses the T-cell and B-cell dependent autoimmune induction phase.

In the AIA model, oral administration of this compound resulted in a significant, dose-dependent reduction in the clinical arthritis score. nih.govresearchgate.net The efficacy of the compound was found to be comparable or even superior to treatment with an anti-mouse LFA-1 antibody. nih.gov Furthermore, this compound significantly lowered the mRNA levels of pro-inflammatory cytokines within the joints of the affected animals when compared to the vehicle-treated group. nih.gov These findings highlight the compound's ability to not only prevent clinical signs of arthritis but also to modulate the underlying inflammatory processes within the joint. nih.gov

ModelTreatmentKey Findings
Antibody-Induced Arthritis (AIA)This compound (oral, twice daily)Significant, dose-dependent reduction in clinical arthritis score. nih.govresearchgate.net Efficacy was comparable or superior to anti-LFA-1 mAb treatment. nih.gov
Antibody-Induced Arthritis (AIA)This compoundSignificantly reduced cytokine mRNA levels in the joints compared to vehicle. nih.gov
Efficacy in Collagen-Induced Arthritis (CIA)

This compound, a small-molecule antagonist of the Leukocyte Function-Associated Antigen-1 (LFA-1), has demonstrated significant efficacy in murine models of collagen-induced arthritis (CIA). aai.org Oral administration of this compound has been evaluated in this preclinical disease model, showing a notable impact on the clinical score. aai.orgresearchgate.net The effectiveness of this compound in these models was found to be comparable or even superior to that of an anti-mouse LFA-1 antibody. aai.orgresearchgate.net The successful application of a small-molecule LFA-1 antagonist in rodent arthritis models represents a significant finding in the exploration of potential therapeutics for autoimmune diseases. aai.org These studies underscore the potential of this compound in mitigating the clinical manifestations of arthritis. nih.gov

Attenuation of Inflammation and Joint Destruction by this compound

The therapeutic effect of this compound in arthritis models extends to the significant reduction of both inflammation and joint destruction. aai.orgnih.gov In paws from the CIA study, microcomputed tomography imaging revealed that while vehicle-treated mice exhibited extensive inflammation and bone destruction, treatment with this compound resulted in marked protection of the bone structure. aai.orgresearchgate.net

Mechanistically, this compound significantly lowers the mRNA levels of cytokines within the joints of animals with antibody-induced arthritis when compared to those receiving a vehicle alone. aai.orgresearchgate.net By inhibiting LFA-1, this compound interferes with the adhesion of T cells to endothelial cells, a critical step in the inflammatory cascade that leads to joint damage. nih.govnih.gov This inhibition of LFA-1 mediated processes ultimately protects against the severe inflammation and bone degradation characteristic of collagen-induced arthritis. nih.gov

Table 1: Effects of this compound in Arthritis Models


ModelKey FindingReference
Collagen-Induced Arthritis (CIA)Demonstrated significant impact on clinical score.[1, 5]
Collagen-Induced Arthritis (CIA)Provided marked protection against extensive inflammation and bone destruction.[1, 3, 5]
Antibody-Induced ArthritisSignificantly reduced cytokine mRNA levels in the joints.[1, 5]

Inhibition of Eosinophil Accumulation by this compound in Lung Inflammation Models

In preclinical studies using a mouse model of ovalbumin-induced lung inflammation, this compound has been shown to effectively inhibit the accumulation of eosinophils. medchemexpress.comglpbio.com This effect was observed to be dose-dependent, indicating a direct relationship between the concentration of the compound and its anti-inflammatory activity in the lungs. researchgate.net The significant inhibition of eosinophil accumulation highlights the potential of this compound in treating inflammatory lung conditions where eosinophils play a key pathogenic role. researchgate.netmedchemexpress.comnih.gov

Evaluation of this compound in Experimental Transplant Rejection Models

The role of this compound has been assessed in the context of transplant rejection, where the LFA-1/ICAM-1 interaction is a critical pathway. researchgate.net Studies in mouse models have shown that this compound can attenuate transplant rejection. mdpi.comnih.gov The development of small-molecule LFA-1 antagonists like this compound was, in part, driven by the need for effective therapies in this area. researchgate.net

Immunosuppressive Effects of this compound in Organ Transplant Models

This compound exerts its immunosuppressive effects by acting as an antagonist of LFA-1, which is expressed on all leukocytes and plays a crucial role in immune responses. nih.govrcsb.org By blocking LFA-1, this compound inhibits T-cell mediated immune functions that are central to the process of organ transplant rejection. nih.govresearchgate.net The compound's ability to reduce T-cell proliferation contributes to its significant improvement of transplant viability in murine models. nih.gov

Synergistic Effects of this compound in Combination with Co-Stimulatory Blockade Agents

Research has demonstrated the enhanced efficacy of this compound when used in combination with other immunosuppressive agents. Specifically, a study reported the first instance of a small molecule LFA-1 antagonist showing efficacy in an animal model of transplant rejection when combined with CTLA-4Ig, a co-stimulatory blockade agent. rcsb.org This suggests a synergistic relationship that could lead to more effective immunosuppressive regimens for transplant recipients.

Exploratory Studies of this compound in Hematological Malignancy Models

The LFA-1 pathway is considered an attractive target for treating hematological cancers such as leukemias and lymphomas. nih.govhelsinki.fifrontiersin.org Preclinical in vitro studies have explored the utility of this compound in this context. nih.gov One study investigated the effect of this compound on T-cell acute lymphoblastic leukemia (T-ALL) cells. The results showed that inhibiting LFA-1 with this compound reduced the viability of primary T-ALL cells that were co-cultured with supportive tumor-associated myeloid cells. researchgate.net This suggests that disrupting integrin-mediated adhesion through LFA-1 blockade could be a viable therapeutic strategy for certain hematological malignancies. researchgate.net

Table 2: In Vitro Efficacy of this compound in a Hematological Malignancy Model


Cell ModelTreatmentEffectReference
T-cell acute lymphoblastic leukemia (T-ALL) cells co-cultured with tumor-associated myeloid cellsThis compoundReduced viability of T-ALL cells.

Clinical Translation and Development Trajectory of Bms 587101

Design and Outcomes of the Phase 2 Clinical Trial for BMS-587101 in Psoriasis

Information regarding a Phase 2 clinical trial of this compound specifically for psoriasis is not available in the public domain based on the conducted searches. While Bristol-Myers Squibb has been active in developing treatments for psoriasis, their clinical trials in this area have focused on other compounds, such as the tyrosine kinase 2 (TYK2) inhibitor, BMS-986165.

Analysis of the Discontinuation of this compound Clinical Development

Specific details regarding the discontinuation of the clinical development of this compound are not explicitly outlined in the search results. Pharmaceutical companies may discontinue the development of a drug candidate for a variety of reasons, including but not limited to, insufficient efficacy, unfavorable safety profiles, strategic business decisions, or a competitive landscape.

There is no direct evidence from the search results to suggest that hepatotoxicity was a specific limiting factor in the development of this compound. Drug-induced liver injury (DILI) is a known concern for various medications, including some immunomodulatory agents. For instance, hepatotoxicity has been reported with some anti-TNF-α agents and can be a reason for the termination of drug development programs. However, a direct link to this compound's development could not be established from the available information.

This compound is an antagonist of LFA-1, which is an integrin. The safety profile of integrin-targeting therapeutics can vary depending on the specific integrin being targeted and the modality of the therapeutic (e.g., antibody, small molecule).

One of the most well-known LFA-1 targeting drugs was efalizumab, an antibody that was used for psoriasis but was withdrawn from the market due to its association with progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection. nih.gov Another integrin antagonist, lifitegrast, which targets LFA-1, is approved for the treatment of dry eye disease and is administered topically, which generally limits systemic side effects. contractpharma.com

The development of small molecule LFA-1 antagonists has been pursued to offer an oral treatment option for inflammatory diseases. However, achieving a favorable balance of efficacy and safety with systemic administration has been a challenge for this class of drugs.

Broader Implications for Integrin-Based Drug Development Strategies

The development and, in some cases, discontinuation of integrin-targeting drugs like LFA-1 antagonists have provided valuable lessons for the field. These experiences underscore the importance of:

Specificity of Targeting: The diverse functions of integrins in various physiological processes mean that highly specific targeting is crucial to minimize off-target effects.

Understanding Signaling Pathways: Integrins are involved in complex bidirectional signaling. A thorough understanding of how a therapeutic agent modulates these pathways is essential to predict and mitigate potential adverse effects. nih.gov

Balancing Efficacy and Safety: The case of efalizumab highlights the critical need to balance the potential for significant clinical benefit with the risk of severe adverse events. nih.gov

Exploring Allosteric Inhibition: Newer approaches in drug design, such as the development of allosteric inhibitors, aim to modulate integrin function more subtly than direct ligand-blocking agents, potentially leading to improved safety profiles. nih.gov

The journey of compounds like this compound contributes to the collective knowledge base that informs the ongoing development of safer and more effective integrin-based therapies for a range of diseases.

Advanced Research and Development Methodologies for Bms 587101

Chemical Synthesis and Process Development for BMS-587101

The synthesis and manufacturing of a complex molecule like this compound present significant chemical challenges. The core of its development lies in the efficient construction of its unique spirocyclic hydantoin (B18101) scaffold, the establishment of scalable production methods, and the systematic exploration of its chemical structure to optimize biological activity.

Elaboration of Spirocyclic Hydantoin Core Synthesis and Diastereoselective Control

The central structural feature of this compound is its spirocyclic hydantoin ring system. The synthesis of such structures is a key focus in medicinal chemistry due to their rigid three-dimensional arrangement, which can facilitate precise interactions with biological targets. General synthetic strategies for spiro-fused hydantoins often involve multi-step sequences. For instance, the synthesis of a library of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been described, starting from β-aryl pyrrolidines to create compounds with a 2-arylethyl amine moiety, a feature common in centrally active compounds. nih.gov

A critical challenge in the synthesis of this compound is the control of stereochemistry, particularly at the two stereocenters within the molecule, to produce the desired (5S, 9R) diastereomer. This diastereoselective control is paramount, as different stereoisomers can have vastly different biological activities and pharmacokinetic properties. nih.gov Methods for creating chiral, spirocyclic 4-hydantoin-proline derivatives have been developed using direct two-step alkylation, which can improve yields and reduce the number of synthetic steps required. nih.govresearchgate.net Cycloaddition reactions are another important method for creating the core tetrahydropyrrole (pyrrolidine) ring found in the spirocyclic system of this compound. researchgate.net The ability to control these stereochemical outcomes is a hallmark of an advanced and well-designed synthetic route.

Scalable Manufacturing Processes for this compound

Transitioning a complex chemical synthesis from a laboratory bench to large-scale industrial manufacturing is a critical step in drug development. For a molecule like this compound, this requires a process that is not only efficient and high-yielding but also robust, consistent, and cost-effective. The goal of scalable manufacturing is to significantly bring down the cost of goods (COGS), which often hovers between $50 and $500 per gram for complex molecules. lupin.com

Key strategies for achieving scalability include:

Process Optimization: Each step of the synthesis must be optimized to maximize yield and purity while minimizing waste and reaction time.

Advanced Manufacturing Models: While traditional fed-batch models have been standard, the industry is increasingly adopting more agile and high-yield approaches like perfusion-based continuous manufacturing. lupin.com This method can increase output significantly and provide a more stable and controlled reaction environment, leading to consistent product quality. lupin.com

Process Characterization: Regulatory bodies require proof that a product's quality remains consistent across different manufacturing sites and scales. lupin.com This involves identifying and understanding the critical process parameters and quality attributes from the earliest stages of development. lupin.com

Cost Reduction: Scalable processes often involve innovations to reduce reliance on expensive materials. This can include developing cost-effective proprietary media and reagents or finding ways to reuse expensive components like chromatography resins safely and effectively. lupin.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological potency and efficacy. Following the identification of this compound as a lead compound, extensive SAR investigations were conducted to identify second-generation antagonists with improved properties. researchgate.net

These investigations involved the systematic synthesis and evaluation of analogues to probe the effects of various structural modifications. researchgate.netnih.gov For related LFA-1 inhibitors with a similar bicyclic core, SAR studies revealed that introducing electron-withdrawing groups at the C5 position of the imidazole (B134444) ring was beneficial for potency. acs.org Furthermore, adding oxygen-containing functional groups to a C5-sulfonyl or sulfonamide group led to a significant improvement in potency, which was attributed to new polar interactions with the LFA-1 protein. acs.org

This systematic approach, which details the relationship between chemical structure and biological activity, led to the discovery of BMS-688521, a second-generation antagonist with enhanced potency that was selected for clinical trials. researchgate.net

Interactive Table: SAR Findings for LFA-1 Inhibitor Analogues

Structural Modification Area Observation Impact on Potency Reference
Imidazole Ring (C5 Position) Introduction of electron-withdrawing groups Beneficial acs.org
C5-Sulfonyl/Sulfonamide Group Attachment of oxygen-containing functional groups Improved acs.org
Spirocyclic Hydantoin Core Modification of substituents on the core Varied researchgate.net

Biotransformation and Metabolite Profiling of this compound

Understanding how a drug candidate is metabolized in the body is crucial for evaluating its efficacy and safety. Biotransformation studies identify the metabolic pathways and the resulting metabolites, which may themselves be active or inactive. nih.gov

Identification of Circulating Human Metabolites

Biotransformation studies for this compound focused on identifying the metabolites formed in mammalian systems. These studies are essential because metabolites can have their own pharmacological activity or contribute to adverse effects. nih.gov Research identified several oxidative metabolites of this compound. researchgate.net One of the important human metabolites identified was a hydroxylated version of the parent compound, referred to as M6. researchgate.net The identification of such metabolites is often accomplished using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Application of Microbial Biotransformation for Metabolite Synthesis

Once a key human metabolite is identified, it is often necessary to produce it in sufficient quantities for further characterization, including testing for pharmacological activity and use as an analytical standard. researchgate.netnih.gov Chemical synthesis of metabolites can be complex and time-consuming. Microbial biotransformation offers a powerful and efficient alternative. nih.govhyphadiscovery.com This technique uses microorganisms, whose enzymes can perform a wide range of metabolic conversions on drug-like molecules, often mirroring the reactions that occur in mammals. nih.govnih.gov

For this compound, a rapid screening system using a 24-well microtiter plate was developed to identify microbial strains capable of producing its mammalian metabolites. nih.gov This approach allowed for the efficient screening of numerous actinomycetes strains, which are known to perform a variety of oxidative biotransformations. researchgate.net The screening successfully identified several actinomycetes strains that could convert this compound into the desired human metabolite, M6. researchgate.netnih.gov Following this screening, the microbial biotransformation reactions were scaled up, enabling the production of milligram quantities of the metabolite. researchgate.netnih.gov This amount was sufficient for initial characterization before a chemical synthesis route was available. researchgate.net

Table of Compounds Mentioned

Compound Name Description
This compound A potent, orally active antagonist of leukocyte function-associated antigen-1 (LFA-1). medchemexpress.comnih.gov
BMS-688521 A second-generation LFA-1 antagonist developed from SAR studies of this compound analogues. researchgate.net
M6 A significant hydroxylated human metabolite of this compound. researchgate.net
BIRT377 A previously reported hydantoin-based LFA-1 inhibitor. acs.org
Dasatinib Another development-stage compound studied alongside this compound in microbial biotransformation research. nih.gov

Computational and Structural Biology Approaches Applied to this compound

The discovery and optimization of this compound as a potent, orally active allosteric antagonist of Leukocyte Function-Associated Antigen-1 (LFA-1) were significantly advanced by sophisticated computational and structural biology methodologies. nih.gov These approaches provided critical insights into the molecular interactions governing the binding of small molecules to LFA-1, thereby guiding the rational design of effective inhibitors.

Molecular Docking and Virtual Screening in the Discovery of LFA-1 Antagonists

The identification of novel LFA-1 antagonists has been a focal point of drug discovery efforts aimed at treating inflammatory diseases. nih.gov Molecular docking and virtual screening have emerged as indispensable tools in this process, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. beilstein-journals.orgresearchgate.net

Structure-based drug design (SBDD) is a primary strategy employed in the discovery of LFA-1 inhibitors. beilstein-journals.org This approach relies on the three-dimensional structure of the target protein, which can be determined through experimental techniques like X-ray crystallography or NMR spectroscopy. nih.gov In the context of LFA-1, the crystal structure of its I-domain, the binding site for its natural ligand ICAM-1 and for allosteric inhibitors, has been crucial. nih.gov

Virtual screening campaigns against the LFA-1 I-domain involve docking large libraries of small molecules into the identified allosteric binding pocket. researchgate.net Docking algorithms predict the preferred binding orientation and conformation of a ligand within the protein's binding site and estimate the binding affinity using scoring functions. beilstein-journals.orgnih.gov This process allows for the prioritization of compounds that are most likely to exhibit biological activity.

The discovery of various classes of LFA-1 allosteric inhibitors, such as the hydantoin series, has been facilitated by high-throughput screening and subsequent structure-based optimization. nih.gov While specific details on the initial virtual screening that led to the spirocyclic hydantoin scaffold of this compound are proprietary, the development of such compounds typically involves an iterative process of:

Virtual Screening: Docking of compound libraries to identify initial hits.

Hit-to-Lead Optimization: Synthesis and biological testing of the most promising hits.

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how chemical modifications affect binding affinity and to guide the design of more potent analogs. nih.gov

This computational-experimental synergy allows for the efficient exploration of chemical space and the rational design of inhibitors with improved potency and pharmacokinetic properties, culminating in the identification of clinical candidates like this compound.

Mixed-Solvent Molecular Dynamics Simulations for Allosteric Site Characterization of LFA-1 in Complex with this compound

Allosteric sites on proteins, which are distinct from the primary functional (orthosteric) site, offer a promising avenue for therapeutic intervention due to the potential for greater selectivity. nih.gov However, these sites can be "cryptic" or not apparent in static crystal structures. miragenews.com Mixed-solvent molecular dynamics (MixMD) simulations have become a powerful computational tool to identify and characterize such druggable allosteric pockets. miragenews.com

MixMD simulations involve placing the target protein in a solution containing water and a low concentration of small organic "probe" molecules, such as benzene (B151609) or isopropanol. Over the course of the simulation, these probes explore the protein surface and preferentially accumulate in regions with high binding affinity, known as "hotspots." The identification of these hotspots can reveal novel, potentially druggable allosteric sites.

Recent research has successfully applied MixMD simulations to integrins, including LFA-1, to uncover previously inaccessible druggable pockets within the αI domain. By enriching the solvent with small organic molecules, these simulations can gently induce conformational changes that expose these cryptic sites.

While a specific study detailing MixMD simulations on the LFA-1/BMS-587101 complex is not publicly available, this methodology is highly relevant for understanding the binding of allosteric inhibitors like this compound. The general workflow for such an investigation would involve:

System Setup: Preparing the LFA-1 protein structure for simulation in a mixed-solvent environment.

MD Simulations: Running simulations to allow the probe molecules to map the protein surface.

Hotspot Analysis: Identifying regions where the probes consistently bind, indicating potential interaction sites.

Binding Site Validation: Using virtual screening or fragment docking to assess the "druggability" of the identified hotspots.

The insights gained from MixMD simulations are invaluable for structure-based drug design. They not only help in identifying novel allosteric sites but also provide a dynamic picture of the protein's flexibility and how small molecules can modulate its conformation and function. miragenews.com This understanding is critical for the rational design and optimization of allosteric modulators like this compound.

Table of Research Findings from Computational Studies on LFA-1

Computational MethodTarget ProteinKey FindingRelevance to this compound
Molecular Docking & Virtual Screening LFA-1 I-domainIdentification of various small molecule scaffolds as allosteric inhibitors.Provided the foundational approach for discovering and optimizing potent LFA-1 antagonists, including the class to which this compound belongs.
Mixed-Solvent Molecular Dynamics (MixMD) LFA-1 and other integrinsRevealed novel, druggable allosteric pockets within the integrin αI domain that are not visible in static structures.This technique is crucial for understanding and characterizing the allosteric binding site of this compound on LFA-1, enabling further rational drug design.

Future Perspectives and Research Paradigms in Integrin Biology

Comprehensive Understanding of β2 Integrin Regulatory Roles in Health and Disease States

β2 integrins are a family of heterodimeric surface receptors expressed exclusively on leukocytes that are fundamental for immune surveillance and response. nih.govhelsinki.fi This family consists of four members, each comprising a unique α subunit (CD11a, CD11b, CD11c, or CD11d) paired with a common β2 subunit (CD18). nih.gov These receptors mediate cell-cell interactions and cell adhesion to the extracellular matrix, which are critical for leukocyte trafficking, phagocytosis, and T-cell activation. helsinki.finih.gov The function of β2 integrins is tightly regulated through conformational changes that modulate their ligand-binding affinity, a process known as inside-out signaling. nih.gov In inflammatory conditions, the expression and/or activity of β2 integrins like Leukocyte Function-Associated Antigen-1 (LFA-1) are often increased. nih.gov

BMS-587101 is a potent, orally active small-molecule antagonist of LFA-1 (αLβ2). nih.govmedchemexpress.com By targeting LFA-1, this compound inhibits the adhesion of leukocytes to intercellular adhesion molecule-1 (ICAM-1), a key interaction for immune cell trafficking and activation. nih.govnih.gov This mechanism gives the compound anti-inflammatory properties, which have been explored in the context of rheumatoid arthritis. nih.govmedchemexpress.com The study of such antagonists provides a pharmacological tool to probe the multifaceted roles of β2 integrins in both normal physiological processes and pathological states.

Leukocyte Adhesion Deficiency (LAD) syndromes are rare, autosomal recessive immunodeficiency disorders that underscore the critical role of β2 integrins in the immune system. wikipedia.orgnih.gov LAD-I, the most common form, is caused by mutations in the ITGB2 gene, which encodes the CD18 subunit. wikipedia.orgmedscape.com This genetic defect leads to absent or reduced expression of all β2 integrins on leukocyte surfaces. wikipedia.orgjci.org

Clinically, LAD-I is characterized by recurrent, life-threatening bacterial infections, an inability to form pus at infection sites, and impaired wound healing. nih.govjci.org The fundamental defect is the failure of neutrophils and other leukocytes to extravasate from the bloodstream to tissues, as firm adhesion to the endothelium is compromised. wikipedia.orgnih.gov Studying LAD-I provides profound pathophysiological insights, demonstrating that functional β2 integrins are indispensable for leukocyte migration and host defense. helsinki.fi

The compound this compound pharmacologically mimics the functional consequences of LAD-I by specifically blocking LFA-1. While LAD-I involves a deficiency of all four β2 integrins, the targeted antagonism by this compound allows researchers to dissect the specific contributions of the LFA-1/ICAM-1 axis to inflammatory processes. This provides a more nuanced understanding than what can be gleaned from the genetic condition alone, isolating the effects of a single integrin pathway.

The engagement of LFA-1 with its ligands, such as ICAM-1, initiates bidirectional signaling, transmitting signals both into and out of the cell. A key downstream effect of LFA-1 activation is the modulation of intracellular signaling cascades that control cell adhesion, migration, and proliferation.

Research has shown that LFA-1 clustering can activate protein-tyrosine kinases, including Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). nih.gov One study demonstrated that LFA-1 cross-linking leads to the activation of FAK1/PYK2, which in turn phosphorylates the adapter protein LAT (Linker for Activation of T cells). nih.gov This specific signaling event can generate complexes that are involved in terminating T-cell adhesion, suggesting a complex role for LFA-1 in both initiating and resolving cellular contacts. nih.gov

The Insulin-like Growth Factor 1 Receptor (IGF1R) is another crucial signaling pathway in cell growth, development, and metabolism. nih.gov While LFA-1 and IGF1R are both important in immune cell function, the direct modulation of IGF1R signaling by the LFA-1 cascade is less characterized. However, both pathways are critical for cell survival and proliferation, and their potential crosstalk in immune cells represents an area for future investigation. nih.gov

Antagonists like this compound, by preventing LFA-1 engagement, can inhibit these downstream signaling events. For instance, this compound has been shown to inhibit LFA-1-mediated T-cell proliferation and the production of Th1 cytokines, effects that are dependent on intracellular signaling. nih.govmedchemexpress.com

Signaling MoleculeRole in LFA-1 PathwayConsequence of Activation
FAK (Focal Adhesion Kinase) Activated upon LFA-1 clustering. nih.govMediates adhesion dynamics and cytoskeletal organization. nih.gov
PYK2 (Proline-rich Tyrosine Kinase 2) Activated upon LFA-1 clustering, similar to FAK. nih.govInvolved in integrin and cytokine receptor signaling. nih.gov
LAT (Linker for Activation of T cells) Phosphorylated by FAK/PYK2 following LFA-1 engagement. nih.govForms signaling complexes that can regulate T-cell adhesion. nih.gov
IGF1R (Insulin-like Growth Factor 1 Receptor) A key pathway for cell growth and survival. nih.govPotential for crosstalk with integrin signaling pathways.

Strategic Approaches for Next-Generation Integrin-Targeting Therapeutics

The development of therapeutics targeting integrins has evolved significantly. Initial strategies often focused on monoclonal antibodies and peptide-based drugs. thno.org While successful therapies have emerged, such as the antibody natalizumab targeting α4-integrins, the field has also faced challenges. nih.govnih.gov These experiences have driven a strategic shift towards developing small-molecule inhibitors, which can offer advantages like oral bioavailability. nih.govnih.gov

This compound represents this next-generation approach as a small-molecule LFA-1 antagonist. nih.gov The key strategic advantages of this class of drugs include:

Specificity: Designing small molecules to target specific integrin heterodimers, or even specific activation states, can minimize off-target effects.

Oral Administration: Unlike antibodies, small molecules can often be formulated for oral delivery, improving patient convenience. This compound is noted to be orally active. medchemexpress.com

Penetration: Small molecules may achieve better penetration into inflamed tissues compared to larger biologic drugs.

The development of this compound, which showed efficacy in preclinical arthritis models comparable to or better than an anti-LFA-1 antibody, highlights the potential of this strategy. nih.gov Future approaches will likely continue to refine the design of small-molecule inhibitors and explore novel modalities like antibody-drug conjugates and CAR-T cell therapies targeting integrins. nih.gov

Identification and Validation of Translational Biomarkers for LFA-1 Antagonism

For the clinical development of any targeted therapy, translational biomarkers are essential to measure drug activity and guide development. In the context of LFA-1 antagonism with a compound like this compound, biomarkers are needed to confirm target engagement and to quantify the biological response.

A primary biomarker is receptor occupancy , which measures the percentage of LFA-1 receptors on target leukocytes that are bound by the antagonist. nih.gov Researchers have developed flow cytometry-based assays using specific monoclonal antibodies that compete with small-molecule antagonists for binding to the LFA-1 I-domain. nih.gov Such an assay allows for the direct quantification of how much drug is bound to its target on circulating cells from whole blood samples, providing a clear pharmacodynamic endpoint. nih.gov

In addition to target engagement, functional biomarkers are crucial. These assays measure the physiological consequence of LFA-1 blockade. For this compound, relevant functional biomarkers include:

Inhibition of T-cell adhesion: Measuring the reduced ability of T-cells to adhere to endothelial cells or to plates coated with ICAM-1. nih.govmedchemexpress.com

Inhibition of T-cell proliferation: Assessing the impact on antigen-induced T-cell proliferation. nih.govnih.gov

Reduction of cytokine production: Quantifying the decrease in inflammatory cytokines (e.g., IFN-γ, TNF-α) released from activated T-cells. nih.gov

These biomarkers are vital for establishing a clear link between drug exposure, target engagement, and the desired anti-inflammatory effect, supporting the validation of the therapeutic concept.

Biomarker TypeExamplePurpose
Target Engagement Receptor Occupancy Assay (Flow Cytometry). nih.govTo quantify the binding of this compound to LFA-1 on leukocytes. nih.gov
Functional (Cellular) T-cell Adhesion Assay. nih.govTo measure the inhibition of LFA-1-mediated cell adhesion. nih.gov
Functional (Cellular) T-cell Proliferation Assay. nih.govTo assess the impact on immune cell activation. nih.gov
Functional (Molecular) Cytokine Release Assay. nih.govTo quantify the reduction in inflammatory mediators. nih.gov

Potential for Drug Repurposing and Combination Therapy with Integrin Modulators

The defined mechanism of action of integrin modulators like this compound opens possibilities for drug repurposing and combination therapies.

Drug Repurposing: This strategy involves identifying new uses for existing or previously studied compounds outside their original intended indication. csmres.co.uk this compound was investigated for rheumatoid arthritis due to its potent anti-inflammatory and LFA-1 inhibitory effects. nih.govmedchemexpress.com Given that LFA-1-mediated leukocyte trafficking is central to many autoimmune and inflammatory diseases, this compound or similar LFA-1 antagonists could potentially be repurposed for other conditions. These might include inflammatory bowel disease, psoriasis, or transplant rejection, where the compound has already shown efficacy in a murine model. nih.gov The availability of compound libraries for drug repurposing facilitates such screening efforts. medchemexpress.com

Combination Therapy: Combining drugs with different mechanisms of action is a common strategy to enhance efficacy or overcome resistance. nih.gov An LFA-1 antagonist like this compound could be combined with other therapies. For example, in an autoimmune disease setting, it could be paired with a drug that targets a different inflammatory pathway or a B-cell depleting agent. The goal of such a combination would be to achieve a synergistic effect, allowing for greater therapeutic benefit. nih.gov The future of treating complex diseases like autoimmune disorders or cancer will likely involve individualized combinations of drugs targeting distinct but complementary pathways. nih.govnih.gov

Q & A

Q. What is the molecular mechanism of BMS-587101 in inhibiting LFA-1/ICAM-1 interactions?

this compound acts as a competitive antagonist of leukocyte function-associated antigen-1 (LFA-1), binding to the αL subunit’s I domain to block its interaction with ICAM-1. This inhibition disrupts T cell adhesion to endothelial cells, reducing leukocyte trafficking and pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) . Key methodologies for validation include:

  • In vitro adhesion assays using Jurkat T cells and ICAM-1-coated plates .
  • Surface plasmon resonance (SPR) to quantify binding affinity (IC₅₀ = 0.63 nM for LFA-1) .

Q. What preclinical models demonstrate the efficacy of this compound in inflammatory diseases?

this compound significantly reduced joint inflammation and bone erosion in two murine models:

  • Collagen-induced arthritis (CIA): Oral administration (10 mg/kg/day) reduced clinical scores by 50% compared to vehicle controls .
  • Antibody-induced arthritis (AIA): Inhibited synovial cytokine mRNA (e.g., IL-6, IL-17) by >70% .
    Methodological Note: Efficacy was benchmarked against anti-LFA-1 monoclonal antibodies to validate target specificity .

Q. How does this compound’s pharmacokinetic profile support its use in chronic inflammatory studies?

The compound exhibits high oral bioavailability (>50% in rodents) and a plasma half-life of ~6 hours, enabling sustained LFA-1 inhibition. Key parameters were determined via:

  • LC-MS/MS analysis of plasma samples .
  • Cross-reactivity studies confirming activity in murine and human LFA-1 .

Advanced Research Questions

Q. What structural features of this compound optimize its binding to LFA-1?

The spirocyclic hydantoin core and 3-thiophenecarboxylic acid substituent are critical for high-affinity binding. X-ray crystallography revealed:

  • A hydrogen bond between the hydantoin carbonyl and Arg241 of LFA-1’s αI domain .
  • Hydrophobic interactions with Tyr257 and Lys263 stabilize the bound conformation .
    Synthetic Challenge: Diastereoselective [3+2] azomethine ylide cycloaddition was used to construct the spirocyclic core, achieving >98% enantiomeric excess via classical resolution .

Q. How do data from this compound studies resolve contradictions in LFA-1 antagonist efficacy?

Prior small-molecule LFA-1 antagonists failed in rodent models due to poor bioavailability or off-target effects. This compound addressed these via:

  • Species cross-reactivity: Demonstrated IC₅₀ < 1 nM for human and murine LFA-1 .
  • Target engagement validation: Ex vivo flow cytometry confirmed reduced T cell activation in treated animals .

Q. What methodological limitations exist in current this compound research?

  • Translational gaps: While effective in murine arthritis, human trials (e.g., psoriasis Phase II) showed mixed results, possibly due to differences in LFA-1 expression or disease heterogeneity .
  • Off-target profiling: Limited data on interactions with other integrins (e.g., αvβ1, α4β1) may confound mechanistic interpretations .

Q. How can structural analogs of this compound improve therapeutic outcomes?

Structure-activity relationship (SAR) studies identified:

  • Substitution at C9: A 4-cyanophenyl group enhances potency by 10-fold compared to unsubstituted analogs .
  • Methylation of the hydantoin nitrogen: Reduces metabolic clearance in hepatic microsome assays .

Methodological Tables

Q. Table 1. Key In Vitro and In Vivo Parameters of this compound

ParameterValueMethodologyReference
LFA-1 IC₅₀ (human)0.63 nMSPR, T cell adhesion assay
Oral bioavailability (rat)52%LC-MS/MS pharmacokinetics
Plasma half-life (mouse)6.2 hoursRadiolabeled tracer study

Q. Table 2. Comparative Efficacy in Arthritis Models

ModelDose (mg/kg/day)Clinical Score ReductionBone Erosion InhibitionReference
Collagen-induced1050%60%
Antibody-induced1065%75%

Critical Analysis of Contradictions

  • Rodent vs. Human Efficacy: this compound’s success in mice contrasts with limited clinical translation, highlighting the need for humanized LFA-1 models .
  • Hydantoin Scaffold Toxicity: While hydantoins (e.g., phenytoin) are associated with hepatic toxicity, this compound’s safety profile remains understudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-587101
Reactant of Route 2
Reactant of Route 2
BMS-587101

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.